molecular formula C8H14ClNO2 B567974 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride CAS No. 1240526-59-3

3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride

Cat. No.: B567974
CAS No.: 1240526-59-3
M. Wt: 191.655
InChI Key: MZXKXSCKHKDJMF-UHFFFAOYSA-N
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Description

3-Azabicyclo[321]octane-8-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Mechanism of Action

Target of Action

The 3-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems . Further research is needed to confirm whether 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride affects these or other pathways.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[32Like other chemical compounds, its stability and efficacy may be influenced by factors such as temperature, ph, and light exposure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield a variety of substituted derivatives.

Scientific Research Applications

3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[321]octane-8-carboxylic acid hydrochloride is unique due to its specific arrangement of atoms within the bicyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXKXSCKHKDJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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